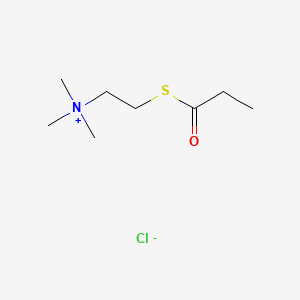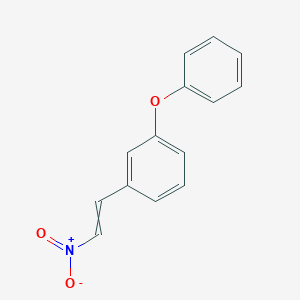
L-Histidine monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Histidine monoacetate is a derivative of L-Histidine, an essential amino acid that plays a crucial role in various biological processes. L-Histidine is known for its involvement in protein synthesis, enzyme function, and the production of histamine, a vital compound in the immune response. This compound is often used in scientific research and industrial applications due to its unique properties and functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Histidine monoacetate can be synthesized through the reaction of L-Histidine with acetic acid. The process involves dissolving L-Histidine in water and then adding acetic acid to the solution. The mixture is stirred and heated to promote the reaction, resulting in the formation of this compound. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound often involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce L-Histidine, which is then harvested and reacted with acetic acid to form this compound. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
L-Histidine monoacetate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, including imidazole derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms, which may have distinct properties and applications.
Substitution: The imidazole ring in this compound can participate in substitution reactions, where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole derivatives, while substitution reactions can produce a wide range of functionalized histidine compounds .
Applications De Recherche Scientifique
L-Histidine monoacetate has numerous applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: this compound is essential for studying protein structure and function, as well as enzyme activity.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting histamine receptors and related pathways.
Industry: This compound is used in the production of nutritional supplements and as a component in various industrial processes
Mécanisme D'action
L-Histidine monoacetate exerts its effects through several mechanisms:
Histamine Production: L-Histidine is a precursor to histamine, which is produced through the decarboxylation of L-Histidine by the enzyme histidine decarboxylase.
Enzyme Function: L-Histidine is involved in the active sites of various enzymes, where it participates in catalysis and substrate binding.
Metal Ion Chelation: The imidazole ring in L-Histidine can bind metal ions, aiding in their transport and utilization in biological systems.
Comparaison Avec Des Composés Similaires
L-Histidine monoacetate can be compared with other similar compounds, such as:
L-Histidine: The parent compound, which is essential for protein synthesis and various metabolic processes.
L-Histidine monohydrochloride: Another derivative used in cell culture media and pharmaceutical formulations.
Histamine: A biogenic amine derived from L-Histidine, involved in immune response and neurotransmission.
This compound is unique due to its specific acetate group, which can influence its solubility, stability, and reactivity compared to other histidine derivatives.
Propriétés
Numéro CAS |
71173-63-2 |
|---|---|
Formule moléculaire |
C8H13N3O4 |
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
acetic acid;(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2.C2H4O2/c7-5(6(10)11)1-4-2-8-3-9-4;1-2(3)4/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H3,(H,3,4)/t5-;/m0./s1 |
Clé InChI |
HABAJMUFCIDFOT-JEDNCBNOSA-N |
SMILES |
CC(=O)O.C1=C(NC=N1)CC(C(=O)O)N |
SMILES isomérique |
CC(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)N |
SMILES canonique |
CC(=O)O.C1=C(NC=N1)CC(C(=O)O)N |
Key on ui other cas no. |
71173-63-2 |
Séquence |
H |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3056344.png)



![Ethanethioic acid, S-[(diethoxyphosphinyl)methyl] ester](/img/structure/B3056350.png)
